2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
Description
The compound 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide belongs to a class of N-substituted benzenesulfonamides featuring a pyrazolone core. The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-studied pharmacophore known for its role in coordination chemistry and biological activity .
Properties
IUPAC Name |
2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-26(24,25)15-9-8-12(18)10-14(15)19/h3-10,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLAFZZKHDWQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazol ring. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, which can provide better control over reaction parameters and improve safety and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro groups can be oxidized to form chloro derivatives.
Reduction: : The nitro group can be reduced to an amine.
Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of dichloro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry found that derivatives of this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrazole Moiety : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone under acidic conditions.
- Sulfamoylation : The pyrazole derivative is reacted with chlorosulfonic acid to introduce the sulfamoyl group.
- Final Coupling : The sulfamoyl-pyrazole intermediate is coupled with a dichlorobenzoic acid derivative under basic conditions to yield the target compound .
Case Study 1: Antiviral Activity
Recent studies have explored the antiviral potential of pyrazole derivatives similar to 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide. For instance, certain derivatives have shown efficacy against viruses such as HIV and influenza A. These compounds were tested at varying concentrations and exhibited significant viral inhibition .
Case Study 2: Structure Activity Relationship (SAR)
A structure activity relationship analysis was conducted to evaluate the impact of different substituents on the biological activity of related pyrazole compounds. The findings indicated that modifications on the pyrazole ring could enhance efficacy against specific bacterial strains and improve anti-inflammatory properties .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to various biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substituents on the benzenesulfonamide ring. Key structural comparisons include:
Crystallographic and Conformational Differences
- Hydrogen Bonding : The 4-methyl analog forms R₂²(8) dimers via N–H⋯O hydrogen bonds (N–H = 0.88 Å, H⋯O = 2.08 Å) . In contrast, the 2,4-dichloro derivative’s stronger electron-withdrawing substituents may shorten H-bond distances, increasing dimer stability.
- Dihedral Angles : In acetamide analogs (e.g., 2-(2,4-dichlorophenyl)acetamide), the amide group exhibits dihedral angles of 80.70° with the dichlorophenyl ring and 64.82° with the pyrazolone ring, indicating significant steric repulsion . Similar distortions are expected in sulfonamide derivatives.
Biological Activity
2,4-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its chemical properties, biological activities, and potential applications based on diverse research findings.
The compound's molecular formula is with a molecular weight of 376.24 g/mol. It contains dichlorophenyl and pyrazole moieties, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2N3O2 |
| Molecular Weight | 376.24 g/mol |
| CAS Number | 2656-94-2 |
Anticancer Activity
Research indicates that compounds containing pyrazole and sulfonamide groups exhibit notable anticancer properties. For instance, a study demonstrated that derivatives of sulfonamides can inhibit cell proliferation in various cancer lines, including breast and colon cancer cells. The presence of the dichlorophenyl group has been linked to enhanced cytotoxicity due to increased lipophilicity and better membrane permeability .
Case Study:
In vitro studies showed that 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against the MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The structure–activity relationship (SAR) analysis indicated that the dichloro substitution plays a crucial role in enhancing the compound's potency against cancer cells .
Antimicrobial Activity
The compound also shows promising antimicrobial effects. A study reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in tumor growth and bacterial proliferation.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases, leading to programmed cell death in malignant cells.
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide?
The compound is typically synthesized via coupling reactions. For example:
- Methodology : React 4-aminoantipyrine with 2,4-dichlorobenzenesulfonyl chloride in the presence of a carbodiimide coupling agent (e.g., EDC·HCl) and triethylamine in dichloromethane at 273 K. Post-reaction, extract with dichloromethane, wash with NaHCO₃, dry, and concentrate. Crystallize from methylene chloride .
- Critical Parameters : Maintain low temperature (273 K) to minimize side reactions. Use equimolar ratios of reactants for optimal yield (reported m.p.: 473–475 K) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- XRD Analysis : The crystal structure reveals a planar amide group forming N–H⋯O hydrogen-bonded dimers (R₂²(10) motif). Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) indicate steric repulsion .
- Key Interactions : Hydrogen bonding (N–H⋯O) and π-π stacking between phenyl rings contribute to supramolecular stability. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯Cl, H⋯O contributions) .
Q. What spectroscopic techniques are employed for structural validation?
- 1H/13C NMR : Confirm proton environments (e.g., methyl groups at δ ~2.3 ppm) and sulfonamide connectivity.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 422.1) .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and potential bioactivity?
- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps, and charge distribution. Compare calculated bond lengths/angles with XRD data to validate accuracy .
- Docking Studies : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Analyze binding affinity (ΔG ~-8.2 kcal/mol) and interactions (e.g., sulfonamide oxygen forming hydrogen bonds with Arg120) .
Q. What strategies resolve contradictions in experimental vs. computational data (e.g., bond lengths, angles)?
- Statistical Analysis : Compare XRD-derived bond lengths (e.g., C13–O2 = 1.224 Å) with DFT-optimized values. Use root-mean-square deviation (RMSD) to quantify discrepancies (<0.02 Å acceptable).
- Error Sources : Consider crystal packing effects (e.g., hydrogen bonding) that may distort DFT gas-phase models. Refine computational parameters (e.g., solvent model, basis set) to improve alignment .
Q. How do substituents (e.g., 2,4-dichlorophenyl) influence supramolecular assembly and bioactivity?
- Crystal Engineering : The dichlorophenyl group enhances π-π stacking (inter-ring distance ~3.6 Å) and halogen bonding (Cl⋯H contacts ~2.9 Å). Replace with electron-withdrawing groups (e.g., nitro) to modulate solubility and binding affinity .
- Biological Testing : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorometric assays. Compare IC₅₀ values with analogs (e.g., 3-nitrobenzenesulfonamide derivative: IC₅₀ = 12 µM vs. parent compound: IC₅₀ = 18 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
